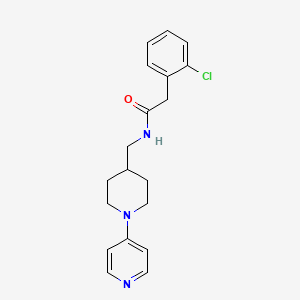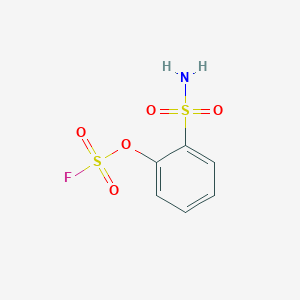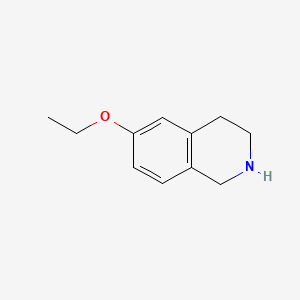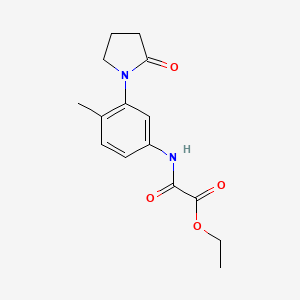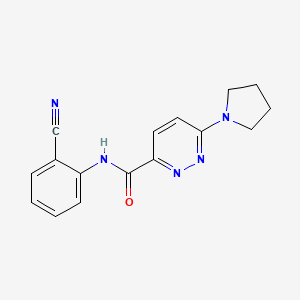![molecular formula C19H18N4O2 B2544613 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 2034505-39-8](/img/structure/B2544613.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is an intriguing compound belonging to a class of molecules known for their potential applications in various fields, such as chemistry, biology, and medicine. This compound boasts a complex structure that contains multiple functional groups, making it highly reactive and versatile in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide typically involves several steps:
Starting Material: The synthesis usually starts with commercially available precursors.
Cyclopropanecarboxylation: An intermediate cyclopropanecarboxylic acid derivative is formed through a cyclopropanation reaction.
Triazine Ring Formation: The 1,2,3-triazine ring is introduced via a cyclization reaction.
Coupling Reaction: The final compound is obtained by coupling the cyclopropanecarboxylic acid derivative with the triazine intermediate.
Industrial Production Methods
For large-scale production, the process is often optimized to enhance yield and purity. Key factors include reaction temperature, pressure, solvent selection, and catalyst choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often yielding derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the compound's functional groups, potentially enhancing its stability or reactivity.
Substitution: Substitution reactions, especially nucleophilic or electrophilic ones, can lead to the formation of various analogs with unique properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, usually under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in aprotic solvents.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under controlled temperatures and pressures.
Major Products
The products formed depend on the reaction type. Oxidation often leads to the formation of ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions produce a variety of derivatives, each with distinct chemical properties.
Scientific Research Applications
Chemistry
This compound is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, it is used to probe cellular processes and molecular interactions.
Medicine
Potential medical applications include drug development and the design of therapeutic agents targeting specific pathways.
Industry
Industrial uses encompass the production of specialty chemicals and the development of advanced materials.
Mechanism of Action
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide exerts its effects by interacting with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites, leading to changes in the target's activity or function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxo-2,1,3-benzoxadiazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
N-(2-(4-oxobenzo[c][1,2,3]thiadiazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
Uniqueness
The primary distinction of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide lies in its triazine ring, which imparts unique electronic properties and reactivity compared to its analogs
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-15-8-4-5-9-16(15)21-22-23(17)13-12-20-18(25)19(10-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFZJABNSOFUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
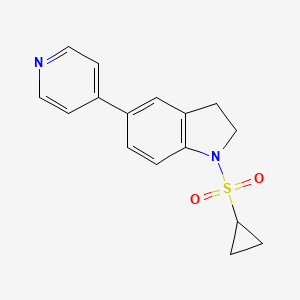
![2-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2544531.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2544533.png)
![1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid](/img/structure/B2544534.png)
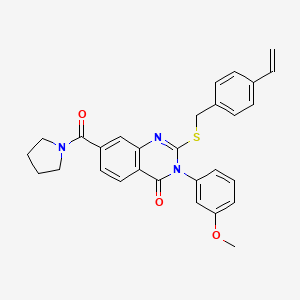
![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2544537.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2544538.png)

